molecular formula C7H17ClN2O2S B1423709 [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 851308-25-3

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B1423709
CAS No.: 851308-25-3
M. Wt: 228.74 g/mol
InChI Key: NZFSEJDFGLXOJG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, D₂O):

  • δ 3.40–3.20 (m, 2H) : Protons adjacent to the sulfonyl group (N–CH₂–SO₂).
  • δ 2.90–2.70 (m, 4H) : Piperidine ring protons (N–CH₂–CH₂).
  • δ 2.60–2.40 (m, 2H) : Methanamine protons (CH₂–NH₃⁺).
  • δ 2.30 (s, 3H) : Methyl group of the sulfonyl moiety (SO₂–CH₃).

¹³C NMR (100 MHz, D₂O):

  • δ 54.2 (CH₂–NH₃⁺) , δ 48.5 (N–CH₂–SO₂) , δ 44.1 (piperidine C-4) , δ 40.8 (SO₂–CH₃) .

Table 2: Key NMR Assignments

Signal (δ, ppm) Assignment Multiplicity
3.30 N–CH₂–SO₂ Multiplet
2.80 Piperidine CH₂ Multiplet
2.50 CH₂–NH₃⁺ Multiplet
2.30 SO₂–CH₃ Singlet

Infrared (IR) and Raman Spectroscopy

  • IR (KBr, cm⁻¹):
    • 1340, 1160 : Asymmetric and symmetric S=O stretching of the sulfonyl group.
    • 2900–2850 : C–H stretching vibrations (piperidine and methanamine).
    • 1600–1500 : N–H bending of the ammonium ion (NH₃⁺).
  • Raman: Peaks at 480 cm⁻¹ (C–S stretching) and 1040 cm⁻¹ (S–O symmetric stretching) confirm sulfonyl group presence.

Mass Spectrometric Fragmentation Patterns

  • ESI-MS (m/z):
    • 228.74 [M]⁺ : Molecular ion peak corresponding to the hydrochloride form.
    • 192.28 [M–HCl]⁺ : Loss of hydrochloric acid.
    • 95.08 : Methylsulfonyl fragment (CH₃SO₂⁺).
    • 70.12 : Piperidine ring fragment (C₅H₁₀N⁺).

Table 3: Major Fragmentation Pathways

m/z Fragment Pathway
228.74 [C₇H₁₇ClN₂O₂S]⁺ Molecular ion
192.28 [C₇H₁₆N₂O₂S]⁺ Loss of HCl
95.08 CH₃SO₂⁺ Cleavage of C–N bond
70.12 C₅H₁₀N⁺ Piperidine ring decomposition

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFSEJDFGLXOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonylation of the Piperidine Derivative

  • Reactants: Tert-butyl (piperidin-4-ylmethyl)carbamate and methanesulfonyl chloride.
  • Conditions:
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 0°C initially, then stirred overnight at room temperature.
    • Reagent: Triethylamine as a base to neutralize HCl formed during sulfonylation.
  • Reaction:
Tert-butyl (piperidin-4-ylmethyl)carbamate + Methanesulfonyl chloride → Sulfonylated intermediate
  • Yield: Approximately 78% as reported in the literature.

Step 2: Deprotection and Salt Formation

  • Deprotection: The tert-butyl group is cleaved using hydrogen chloride in ethyl acetate, producing the free amine hydrochloride.
  • Conditions:
    • Reagent: Hydrogen chloride in ethyl acetate (4N solution).
    • Temperature: Room temperature.
    • Duration: Overnight stirring.
  • Outcome: The reaction yields the hydrochloride salt of the sulfonylated amine with high purity.

Detailed Reaction Data

Step Reagents & Conditions Yield Notes
Sulfonylation Methanesulfonyl chloride, triethylamine, THF, 0°C to RT 78% Reaction monitored by TLC, purified by extraction and evaporation
Deprotection & Salt Formation HCl in ethyl acetate, RT, overnight Quantitative Resulting product isolated as a white solid

Research Findings and Variations

Alternative Synthetic Routes

  • Amide Coupling: Some methods involve coupling the deprotected amine with various acyl intermediates, including using activating agents like HOBt and HBTU, to introduce different functional groups or linkers (as detailed in references and).
  • Use of Protecting Groups: Tert-butyl carbamates are common protecting groups that are removed under acidic conditions to liberate the free amine.
  • Additional Modifications: Variations include introducing cyclic moieties or other substituents via nucleophilic substitution or cyclization reactions, broadening the scope of derivatives.

Research Data Table: Synthesis Conditions Summary

Reaction Step Reagents Solvent Temperature Duration Yield References
Sulfonylation Methanesulfonyl chloride, triethylamine THF 0°C to RT Overnight 78%
Deprotection HCl in ethyl acetate Ethyl acetate RT Overnight Quantitative
Amide coupling HOBt, HBTU, DIPEA DMF RT Several hours Variable ,

Notes on Purification and Characterization

  • Purification: Post-reaction mixtures are typically washed with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure.
  • Characterization: The final product's structure is confirmed via NMR spectroscopy, with characteristic signals for the methylsulfonyl group and the piperidine ring.

Summary of Key Points

  • The synthesis of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride primarily involves sulfonylation of a protected piperidine derivative.
  • The sulfonylation step is optimized at low temperature (0°C) with triethylamine, followed by a room-temperature reaction.
  • Deprotection with hydrogen chloride in ethyl acetate efficiently yields the hydrochloride salt.
  • Variations include coupling with different linkers or functional groups, expanding the compound's utility in medicinal chemistry.
  • Yields are generally high (>75%), with purification achieved through standard extraction, washing, and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions, which involve the addition of hydrogen or the removal of oxygen, can also occur.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Its unique chemical properties make it a candidate for targeting specific molecular pathways involved in disease processes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride with key analogues, highlighting differences in substituents, molecular weights, and pharmacological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 851308-25-3 C₇H₁₇ClN₂O₂S 228.74 Methanamine (-CH₂NH₂) at 4-position
1-(Methylsulfonyl)piperidin-4-amine hydrochloride 651057-01-1 C₆H₁₅ClN₂O₂S 214.71 Amine (-NH₂) directly at 4-position
N-Methyl-N-(piperidin-4-yl)methanesulfonamide 934107-80-9 C₇H₁₅N₂O₂S 191.27 (free base) N-methylated amine at 4-position
[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride 1216742-07-2 C₁₃H₁₉ClN₂O₂S 310.82 Bulkier benzenesulfonyl group at 1-position
Key Observations:

Position of Amine Group : The presence of a methanamine (-CH₂NH₂) versus a primary amine (-NH₂) alters steric and electronic properties. The methanamine group increases molecular weight and may enhance solubility due to additional hydrogen bonding .

N-Methylation : N-Methylation (CAS 934107-80-9) reduces basicity, which could influence receptor binding affinity in neurological targets .

Biological Activity

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a methanesulfonyl group, which is linked to a methanamine moiety. This unique structure suggests various pharmacological properties, including neuroprotective effects and interactions with neurotransmitter systems.

  • Molecular Formula : C₆H₁₅ClN₂O₂S
  • Molecular Weight : 214.71 g/mol
  • Structure : The compound consists of a piperidine ring, a methanesulfonyl group, and an amine functional group, which may facilitate its reactivity in biological systems.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction can influence various biochemical pathways, particularly those related to neurotransmission and cell signaling.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit significant neuroprotective effects. Specifically, studies have shown that compounds similar to this compound can interact with serotonin receptors and dopamine transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antitumor Activity

Recent investigations into compounds related to this compound have demonstrated promising antitumor activity. For instance, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), a related compound, was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The mechanism involved the KEAP1-NRF2-GPX4 axis, highlighting the potential for similar compounds to serve as anti-tumor agents .

Study on PMSA

In a study conducted by researchers at Guangdong Medical University, PMSA was evaluated for its effects on tumor cell lines. The results indicated:

  • Inhibition of Proliferation : PMSA significantly reduced cell viability in treated tumor cells.
  • Induction of Ferroptosis : Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were observed, indicating oxidative stress leading to cell death.
  • Protein Expression Changes : Treatment with PMSA decreased the expression of key proteins involved in cellular defense against oxidative stress, such as SLC7A11/XCT and GPX4 .

Comparative Analysis Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundNeuroprotective effectsInteraction with neurotransmitter systems
PMSAAntitumor activityInduction of ferroptosis via KEAP1-NRF2-GPX4 axis
Similar CompoundsPotential analgesic and anti-inflammatory effectsModulation of serotonin and dopamine pathways

Q & A

Q. Methodological Answer :

  • LC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 223 → 154) in plasma .
  • HPLC-UV : Detection at 254 nm with a LOQ of 10 ng/mL after protein precipitation (acetonitrile) .

Advanced: What strategies are employed for pharmacological profiling of this compound in vivo?

Q. Methodological Answer :

  • Pharmacokinetics : IV/PO dosing in rodents, with blood sampling over 24h for AUC calculation .
  • BBB Penetration : Brain/plasma ratio assessment via LC-MS .
  • Toxicity Screening : Ames test for mutagenicity and hERG binding assays for cardiac risk .

Advanced: How can solubility limitations be addressed without compromising target engagement?

Q. Methodological Answer :

  • Salt Forms : Compare hydrochloride, phosphate, or mesylate salts for optimal solubility (e.g., hydrochloride increases aqueous solubility 10-fold) .
  • Co-Solvents : Use cyclodextrin complexes or PEG-400/water mixtures in vitro .
  • Prodrug Design : Esterify the amine to enhance lipophilicity, with enzymatic cleavage in vivo .

Advanced: What metabolic pathways are predicted for this compound, and how are key metabolites identified?

Methodological Answer :
Predicted Phase I metabolism includes:

  • N-Demethylation : CYP3A4-mediated, detected via HRMS (m/z shift +16) .
  • Sulfone Oxidation : Rare, but monitored via sulfonic acid metabolites .
  • In Vitro Models : Human liver microsomes + NADPH, with UPLC-QTOF for metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
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[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

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